Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione
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Overview
Description
Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions:
Cyclization Reactions: These reactions help in forming the fused ring structure characteristic of the compound.
Oxidation Reactions: These reactions are used to introduce carbonyl groups into the molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroxylated compounds, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These mechanisms contribute to its potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: Shares a similar quinone structure but lacks the additional aromatic rings and chlorine atoms.
Naphthacenequinone: Contains a similar fused ring system but differs in the position and number of functional groups.
Acridine: Has a similar tricyclic structure but lacks the extended aromatic system and chlorine atoms.
Uniqueness
Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione is unique due to its complex molecular structure, which combines features of anthraquinone, naphthacenequinone, and acridine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
CAS No. |
78940-05-3 |
---|---|
Molecular Formula |
C31H13Cl2NO3 |
Molecular Weight |
518.3 g/mol |
IUPAC Name |
18,19-dichloro-27-hydroxy-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,3,5(14),7,9,11,15,17(31),18,20(32),21,23,25,27,29-pentadecaene-6,13-dione |
InChI |
InChI=1S/C31H13Cl2NO3/c32-25-22-13-5-1-2-6-16(13)29(35)19-11-9-14-15-10-12-20-24(27(15)34-28(26(25)33)23(14)21(19)22)31(37)18-8-4-3-7-17(18)30(20)36/h1-12,35H |
InChI Key |
JELHEWGMCOLGAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C6C=CC7=C(C6=NC(=C54)C(=C3Cl)Cl)C(=O)C8=CC=CC=C8C7=O |
Origin of Product |
United States |
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